molecular formula C19H15FN2O4S2 B2822966 (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide CAS No. 638138-71-3

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide

Cat. No.: B2822966
CAS No.: 638138-71-3
M. Wt: 418.46
InChI Key: BLKMVLQFSMMIFC-YBEGLDIGSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a benzylidene group at position 5 and a substituted benzamide at position 2. Its structure features a 3-ethoxy-4-hydroxybenzylidene moiety and a 4-fluorobenzamide substituent. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences biological interactions and stability .

Key structural attributes:

  • Thiazolidinone core: Provides a rigid scaffold for functionalization.
  • 4-fluorobenzamide: Fluorine’s electronegativity improves metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKMVLQFSMMIFC-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a thiazolidinone core, an ethoxy group, and a hydroxybenzylidene substituent, contributes to its diverse pharmacological properties. This article provides an in-depth examination of the biological activity associated with this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory effects.

Structural Overview

The compound features several notable structural components:

  • Thiazolidinone Core : Known for its diverse biological activities.
  • Benzylidene Group : Contributes to the compound's interaction with biological targets.
  • Fluorine Substitution : The presence of a fluorine atom may enhance the compound's reactivity and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The thiazolidinone ring structure is particularly noted for its antibacterial capabilities, potentially through mechanisms that disrupt bacterial cell function.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among hydroxyl-containing compounds. These effects could be mediated through the modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; potential as an antibacterial agent.
AnticancerPotential to inhibit tumor cell proliferation; further research needed.
Anti-inflammatoryMay modulate inflammatory pathways; beneficial in treating inflammatory diseases.

Scientific Research Applications

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide is a complex organic compound with a unique thiazolidinone structure, featuring a thioxothiazolidine moiety and a fluorobenzamide group. The (Z) configuration indicates the geometric arrangement of atoms around the double bond in the benzylidene part of the molecule. The presence of ethoxy and hydroxy substituents on the aromatic ring suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications

  • Antimicrobial properties The core structure includes a thiazolidinone ring, a chemical group known for its antibacterial properties.
  • Anticancer activity Thiazolidinone derivatives have been reported to inhibit tumor cell proliferation.
  • Anti-inflammatory effects Compounds containing hydroxyl groups can modulate inflammatory pathways.

In Silico Predictions

  • In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into its potential biological activities based on structural similarities with known bioactive compounds.

Interaction Studies

  • Interaction studies could focus on protein-ligand binding assays to identify specific protein targets, cell-based assays to assess its effects on cellular functions, and in vivo studies to evaluate its efficacy and toxicity in living organisms. These studies are crucial for understanding the safety profile and efficacy of this compound as a therapeutic agent.

Other Potential Applications

  • Drug development
  • Material science
  • Catalysis

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Benzylidene Substitution Benzamide Substitution Molecular Formula Key Functional Groups
Target Compound (Z)-N-(5-(3-ethoxy-4-hydroxybenzyl...) 3-ethoxy-4-hydroxy 4-fluoro C₂₀H₁₇FN₂O₄S₂ Ethoxy, hydroxy, fluoro, thioxo
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)... (ECHEMI, 2022) 3-methoxy-4-propoxy 2-chloro C₂₁H₁₉ClN₂O₄S₂ Methoxy, propoxy, chloro, thioxo
N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)...-2-nitrobenzamide (ECHEMI, 2022) 4-hydroxy-3-methoxy 2-nitro C₁₈H₁₅N₃O₆S₂ Hydroxy, methoxy, nitro, thioxo

Key Observations :

Benzylidene Modifications: The 3-ethoxy-4-hydroxy group in the target compound balances lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxy). The 4-hydroxy-3-methoxy analog lacks an alkyl chain, favoring solubility but limiting membrane penetration.

Benzamide Substituents: 4-fluoro (target) enhances metabolic stability compared to 2-chloro and 2-nitro . The 2-nitro group introduces strong electron-withdrawing effects, which may polarize the thiazolidinone ring, altering reactivity.

Spectral and Tautomeric Behavior

  • IR Spectra :

    • The target compound’s C=S stretch (~1250 cm⁻¹) and C=O stretch (~1680 cm⁻¹) align with tautomeric stabilization in the thione form, as seen in related 1,2,4-triazole-thiones .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer dominance, consistent with analogs .
  • Tautomerism :

    • All analogs favor the thione tautomer over the thiol form due to aromatic stabilization and substituent effects. The ethoxy group in the target may slightly destabilize the thione via electron donation, but this is offset by the electron-withdrawing fluoro substituent .

Q & A

Q. Optimization Strategies :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates, while ethanol balances cost and efficiency .
  • Temperature : Reflux conditions (~80–100°C) enhance yield but require strict monitoring via TLC .
  • Catalysts : Piperidine or acetic acid accelerates benzylidene formation, reducing side products .

Q. Table 1: Solvent Optimization for Amidation Step (Adapted from )

SolventYield (%)Purity (%)
Ethanol7592
DMF8885
THF6890

Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Q. Basic

  • 1H/13C NMR : Identify protons on the benzylidene (δ 7.2–7.8 ppm) and thioxothiazolidinone (δ 4.0–4.5 ppm for CH2 groups) .
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=S (1240–1280 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Tip : Use HSQC NMR to resolve overlapping signals in aromatic regions, particularly for distinguishing ethoxy and hydroxy substituents .

How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Q. Advanced

  • Assay Standardization : Include positive controls (e.g., doxorubicin for anticancer assays) and normalize cell viability protocols .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based models (e.g., apoptosis markers) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC50 adjusted for solvent/DMSO effects) .

What strategies mitigate low solubility in pharmacological assays?

Q. Advanced

  • Co-Solvents : Use ≤0.1% DMSO or β-cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxybenzylidene) to improve bioavailability .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Substituent Modulation :
    • Electron-Withdrawing Groups (e.g., -F, -NO2) on the benzamide enhance target binding (e.g., kinase inhibition) .
    • Ethoxy vs. Methoxy : Ethoxy groups improve metabolic stability but reduce solubility .
  • Computational Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2 .

Q. Table 2: SAR of Benzylidene Substituents (Adapted from )

SubstituentTarget Affinity (nM)Solubility (µg/mL)
4-Fluoro12 ± 28.5
3-Nitro8 ± 15.2
3-Ethoxy15 ± 312.1

What are common spectral data inconsistencies, and how are they resolved?

Q. Advanced

  • Dynamic Exchange in NMR : Broad peaks due to keto-enol tautomerism are resolved using deuterated DMSO and elevated temperatures (50°C) .
  • Mass Fragmentation : Ambiguous [M+Na]+ adducts are clarified via ESI-TOF with internal calibration .

Which purification methods ensure >95% purity for biological testing?

Q. Basic

  • Recrystallization : Use ethanol/water (7:3) for high recovery of crystalline product .
  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:1) gradient .

How can molecular interactions with biological targets be confirmed?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • X-Ray Crystallography : Resolve co-crystal structures (PDB deposition recommended) .

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